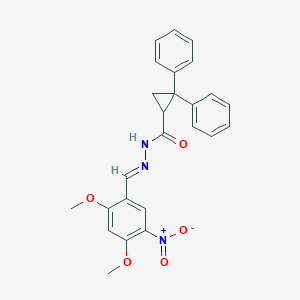
N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide, also known as DDC, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antiviral, and anticancer activities. N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide is not fully understood. However, it has been suggested that N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide may act by inhibiting the activity of enzymes involved in various metabolic pathways. N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been found to exhibit antiviral activity against herpes simplex virus type 1. In addition, N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit a range of activities that make it useful for various scientific research applications. However, there are also some limitations to the use of N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide in lab experiments. For example, it has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide. One potential direction is the further investigation of its mechanism of action and its potential use as a therapeutic agent for various diseases. Another potential direction is the development of new synthetic methods for the production of N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide and its derivatives. Additionally, the use of N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide as a fluorescent probe for the detection of metal ions may also be an area of future research.
Métodos De Síntesis
N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide can be synthesized using a simple two-step reaction. The first step involves the reaction of 2,4-dimethoxy-5-nitrobenzaldehyde and hydrazine hydrate to form N'-(2,4-dimethoxy-5-nitrobenzylidene) hydrazine. The second step involves the reaction of N'-(2,4-dimethoxy-5-nitrobenzylidene) hydrazine with 2,2-diphenylcyclopropanecarboxylic acid chloride to form N'-(2,4-dimethoxy-5-nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide.
Propiedades
IUPAC Name |
N-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-32-22-14-23(33-2)21(28(30)31)13-17(22)16-26-27-24(29)20-15-25(20,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,16,20H,15H2,1-2H3,(H,27,29)/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIONIBVLMVEQAS-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]-2,2-diphenylcyclopropane-1-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

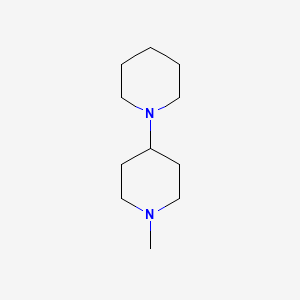
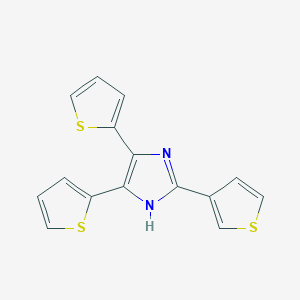
![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5708420.png)
![N-[2-(dimethylamino)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5708427.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5708434.png)
![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5708447.png)
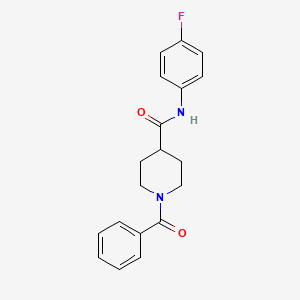
![N-{[(2-thienylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5708454.png)
![ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5708460.png)
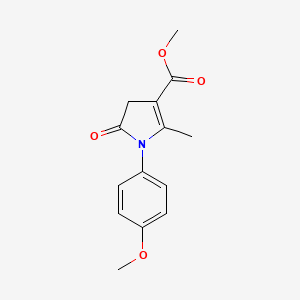
![2,3-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5708491.png)

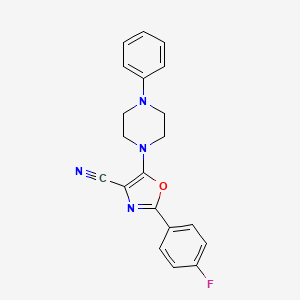
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5708508.png)